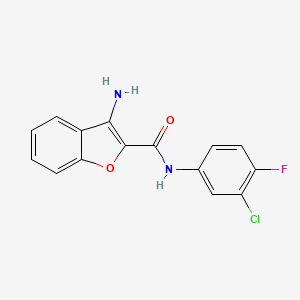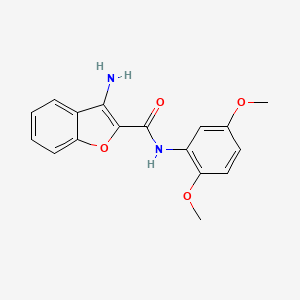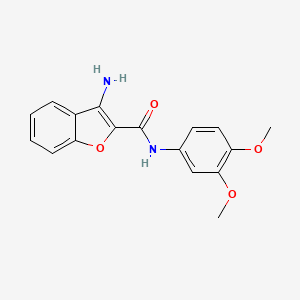![molecular formula C19H19N3O2S2 B6574260 N-(4-acetamidophenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide CAS No. 1017662-37-1](/img/structure/B6574260.png)
N-(4-acetamidophenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-acetamidophenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide (also known as NAPT), is a synthetic organic compound that is used as a biochemical and physiological research tool. It is a versatile compound that has been used in a variety of scientific research applications, including in studies of drug metabolism, drug-target interactions, enzyme kinetics, and enzyme inhibition. NAPT has been extensively studied due to its ability to interact with multiple proteins and enzymes, making it a valuable tool for understanding the mechanisms of drug action.
Aplicaciones Científicas De Investigación
NAPT has been used extensively in scientific research applications, including studies of drug metabolism, drug-target interactions, enzyme kinetics, and enzyme inhibition. It has also been used to study the effects of drugs on the nervous system, as well as to identify potential therapeutic targets for neurological diseases. In addition, NAPT has been used to study the structure and function of enzymes involved in drug metabolism, as well as to study the effects of drugs on the cardiovascular system.
Mecanismo De Acción
NAPT is a reversible inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme that is responsible for the breakdown of the neurotransmitter acetylcholine. NAPT binds to the active site of AChE, preventing the enzyme from breaking down acetylcholine. This results in an increase in acetylcholine levels in the body, which can lead to various physiological effects, such as increased alertness and improved memory.
Biochemical and Physiological Effects
NAPT has been shown to have a variety of biochemical and physiological effects. It has been shown to increase acetylcholine levels in the body, which can lead to increased alertness and improved memory. In addition, NAPT has been shown to increase the activity of certain enzymes involved in drug metabolism, as well as to inhibit the activity of certain enzymes involved in drug metabolism. It has also been shown to modulate the activity of certain neurotransmitters, such as serotonin and norepinephrine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NAPT has several advantages and limitations for use in laboratory experiments. It is a relatively inexpensive compound and is readily available. In addition, it is relatively stable and does not require complex synthesis. However, NAPT is not very soluble in water, and its solubility can be further reduced in the presence of certain other compounds. In addition, its effects on the body can be unpredictable, making it difficult to control the dose in laboratory experiments.
Direcciones Futuras
NAPT has a wide range of potential applications in scientific research. In the future, it may be used to study the effects of drugs on the nervous system, as well as to identify potential therapeutic targets for neurological diseases. In addition, it may be used to study the structure and function of enzymes involved in drug metabolism, as well as to study the effects of drugs on the cardiovascular system. It may also be used to study the effects of drugs on the immune system, as well as to identify potential therapeutic targets for autoimmune diseases. Finally, it may be used to study the effects of drugs on the endocrine system, as well as to identify potential therapeutic targets for endocrine-related disorders.
Métodos De Síntesis
NAPT is synthesized through the reaction of 4-acetamidophenol, 2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl chloride, and propanamide in a solvent system. This reaction is typically performed at a temperature of 80-85°C and is catalyzed by a base, such as sodium hydroxide. The reaction yields NAPT in a high yield of up to 95%.
Propiedades
IUPAC Name |
N-(4-acetamidophenyl)-3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S2/c1-12(23)20-14-5-7-15(8-6-14)22-18(24)10-9-17-19(21-13(2)26-17)16-4-3-11-25-16/h3-8,11H,9-10H2,1-2H3,(H,20,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDSBEBGPBFRPOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)CCC(=O)NC2=CC=C(C=C2)NC(=O)C)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetamidophenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide](/img/structure/B6574178.png)
![N-[2-(4-ethoxyphenoxy)ethyl]-2,3-dimethoxybenzamide](/img/structure/B6574182.png)
![N-[2-(4-ethoxyphenoxy)ethyl]-3,5-dimethoxybenzamide](/img/structure/B6574185.png)
![N-(3,5-dimethoxyphenyl)-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide](/img/structure/B6574201.png)
![N-(2-methoxy-5-methylphenyl)-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide](/img/structure/B6574204.png)
![N-(4-bromo-2-fluorophenyl)-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide](/img/structure/B6574208.png)




![2-{2-[(methoxycarbonyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B6574238.png)
![N-[(3,4-dimethoxyphenyl)methyl]-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide](/img/structure/B6574279.png)
![ethyl 4-{3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanoyl}piperazine-1-carboxylate](/img/structure/B6574280.png)
![ethyl 4-{3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamido}piperidine-1-carboxylate](/img/structure/B6574287.png)